molecular formula C13H13ClO3 B13087864 1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B13087864
M. Wt: 252.69 g/mol
InChI Key: DJLZOMUDHDHPQT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 3-chlorophenyl group, a ketone group at the 3-position, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3-chlorobenzene with cyclohexanone using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 1-(3-chlorophenyl)-3-oxocyclohexane.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-2-oxocyclohexanecarboxylic acid
  • **

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13ClO3/c14-10-4-1-3-9(7-10)13(12(16)17)6-2-5-11(15)8-13/h1,3-4,7H,2,5-6,8H2,(H,16,17)

InChI Key

DJLZOMUDHDHPQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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